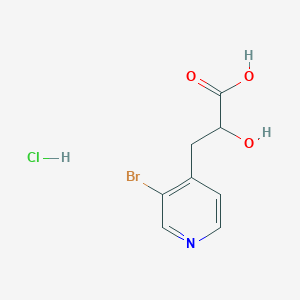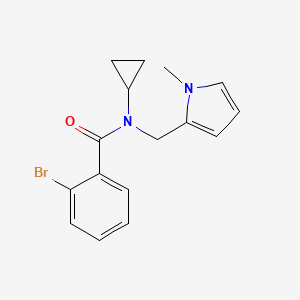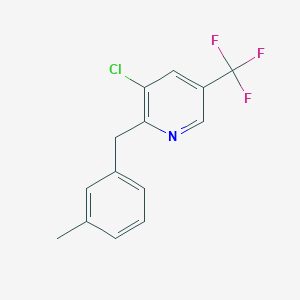![molecular formula C25H16ClF3N4OS B2806542 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1223764-27-9](/img/structure/B2806542.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chloro-trifluoromethylphenyl group, a naphthyl group, a pyrazolo-pyrazinyl group, and an acetamide group . These groups are common in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethylphenyl group might be introduced using a suitable trifluoromethylation reagent . The naphthyl group could be added using a suitable naphthyl halide and a palladium-catalyzed cross-coupling reaction . The pyrazolo-pyrazinyl group could be synthesized using a suitable pyrazole and pyrazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethylphenyl and naphthyl groups are both aromatic and would contribute to the compound’s overall stability . The pyrazolo-pyrazinyl group would add additional nitrogen atoms to the molecule, potentially allowing for additional hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable but can be reactive under certain conditions . The naphthyl group is also relatively stable but can undergo electrophilic aromatic substitution reactions . The pyrazolo-pyrazinyl group could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, given the presence of multiple aromatic rings . Its solubility would depend on the specific substituents present .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity. This research highlights the potential use of similar compounds in medical applications (Sunder & Maleraju, 2013).
Antimicrobial Properties : Another study on Naphtho[2,1-b]furan derivatives with a Pyrazole nucleus found compounds showing promising effects against various bacteria and fungi, indicating the potential for antimicrobial applications (El-Wahab et al., 2011).
Antibacterial Agents : Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides demonstrated significant antibacterial activity, further supporting the use of related compounds in battling bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Computational and Pharmacological Evaluation
Toxicity Assessment and Tumor Inhibition : Computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives included toxicity assessment, tumor inhibition, and antioxidant potential. This study underlines the broad spectrum of pharmacological properties of such compounds (Faheem, 2018).
Antimycobacterial Activity : Pyrazolo-1,2,3-triazole hybrids demonstrated potent antimycobacterial activity, hinting at their potential use in treating Mycobacterium infections (Emmadi et al., 2015).
Coordination Complexes and Antioxidant Activity
- Hydrogen Bonding and Antioxidant Activity : The study of pyrazole-acetamide derivatives in Co(II) and Cu(II) coordination complexes revealed significant antioxidant activity, emphasizing the role of these compounds in creating effective antioxidants (Chkirate et al., 2019).
Synthesis and Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Novel thiazole derivatives with pyrazole moiety showed substantial antimicrobial activities, reinforcing the value of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, further studies would likely focus on its efficacy and safety in treating specific conditions . If it’s a synthetic intermediate, research might focus on improving its synthesis or finding new reactions it can undergo .
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF3N4OS/c26-20-9-8-16(12-19(20)25(27,28)29)31-23(34)14-35-24-22-13-21(32-33(22)11-10-30-24)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,14H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNGZCSSACJVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2806459.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2806460.png)

![(2-Methylphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2806465.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-methylacetamide](/img/structure/B2806466.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)
![2-Methyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2806469.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)



